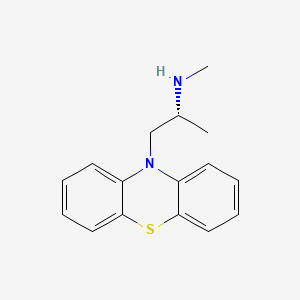

N-Demethylpromethazine, (R)-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Desmetilprometazina, ®- es un derivado quiral de la prometazina, un derivado de fenotiazina bien conocido. La prometazina se usa principalmente como antihistamínico, antiemético y sedante. N-Desmetilprometazina, ®- es uno de los principales metabolitos de la prometazina, formado a través del proceso de desmetilación. Este compuesto conserva algunas de las propiedades farmacológicas de la prometazina y es de interés en varios campos de investigación científica.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de N-Desmetilprometazina, ®- típicamente implica la desmetilación de la prometazina. Esto se puede lograr a través de varias reacciones químicas, incluyendo el uso de agentes desmetilantes como el tribromuro de boro (BBr3) o el cloruro de aluminio (AlCl3) en un solvente apropiado como el diclorometano. La reacción generalmente se lleva a cabo bajo condiciones de temperatura controlada para asegurar la eliminación selectiva del grupo metilo.

Métodos de producción industrial

La producción industrial de N-Desmetilprometazina, ®- sigue rutas sintéticas similares pero a mayor escala. El proceso implica el uso de reactivos de alta pureza y sistemas avanzados de control de reacción para garantizar la calidad constante del producto. El producto final se purifica típicamente utilizando técnicas como la recristalización o la cromatografía para lograr los niveles de pureza deseados.

Análisis De Reacciones Químicas

Tipos de reacciones

N-Desmetilprometazina, ®- experimenta varias reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede llevar a cabo utilizando agentes oxidantes como el permanganato de potasio (KMnO4) o el peróxido de hidrógeno (H2O2).

Reducción: Las reacciones de reducción se pueden realizar utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).

Sustitución: N-Desmetilprometazina, ®- puede experimentar reacciones de sustitución nucleófila, donde el átomo de nitrógeno puede ser sustituido por varios grupos funcionales.

Reactivos y condiciones comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo en presencia de una base como el hidróxido de sodio (NaOH).

Principales productos formados

Oxidación: Formación de derivados de N-óxido.

Reducción: Formación de aminas secundarias.

Sustitución: Formación de derivados N-sustituidos.

Aplicaciones Científicas De Investigación

N-Desmetilprometazina, ®- tiene varias aplicaciones de investigación científica, incluyendo:

Química: Se utiliza como un estándar de referencia en química analítica para la identificación y cuantificación de metabolitos de prometazina.

Biología: Se estudia su afinidad de unión a varios objetivos biológicos, incluyendo la albúmina sérica humana.

Medicina: Se investiga por sus propiedades farmacológicas, incluyendo los efectos antihistamínicos y antieméticos.

Industria: Se utiliza en el desarrollo de nuevas formulaciones farmacéuticas y como intermedio en la síntesis de otros compuestos.

Mecanismo De Acción

N-Desmetilprometazina, ®- ejerce sus efectos interactuando con varios objetivos moleculares, incluyendo los receptores de histamina H1 y los receptores muscarínicos. Al bloquear estos receptores, puede inhibir la acción de la histamina y la acetilcolina, lo que lleva a sus efectos antihistamínicos y anticolinérgicos. El compuesto también afecta las vías dopaminérgicas, contribuyendo a sus propiedades sedantes.

Comparación Con Compuestos Similares

Compuestos similares

Prometazina: El compuesto original, ampliamente utilizado como antihistamínico y antiemético.

N-Desmetilprometazina, (S)-: El enantiómero de N-Desmetilprometazina, ®-.

N-óxido de prometazina: Un derivado oxidado de la prometazina.

Singularidad

N-Desmetilprometazina, ®- es única debido a su configuración quiral específica, que puede influir en su afinidad de unión y efectos farmacológicos. Esta forma enantiomérica puede exhibir diferentes actividades biológicas en comparación con su enantiómero (S) u otros derivados, lo que lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos.

Propiedades

Número CAS |

146565-76-6 |

|---|---|

Fórmula molecular |

C16H18N2S |

Peso molecular |

270.4 g/mol |

Nombre IUPAC |

(2R)-N-methyl-1-phenothiazin-10-ylpropan-2-amine |

InChI |

InChI=1S/C16H18N2S/c1-12(17-2)11-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18/h3-10,12,17H,11H2,1-2H3/t12-/m1/s1 |

Clave InChI |

IJOZCCILCJIHOA-GFCCVEGCSA-N |

SMILES isomérico |

C[C@H](CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |

SMILES canónico |

CC(CN1C2=CC=CC=C2SC3=CC=CC=C31)NC |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.